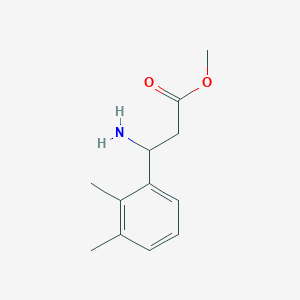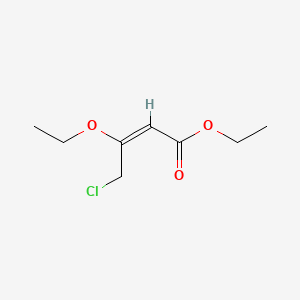
(R)-2-Cyclohexyl-propionic acid
Descripción general
Descripción
“®-2-Cyclohexyl-propionic acid” likely refers to the R-enantiomer of 2-Cyclohexyl-propionic acid. The “R” denotes the configuration of the chiral center in the molecule, following the Cahn-Ingold-Prelog (CIP) rules . It’s important to note that the properties and reactivity of a compound can significantly depend on its stereochemistry.
Synthesis Analysis
While specific synthesis methods for “®-2-Cyclohexyl-propionic acid” are not available, similar compounds are often synthesized through various organic reactions, including hydrogenation of carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of a compound like “®-2-Cyclohexyl-propionic acid” can be analyzed using various computational and experimental methods . The exact structure would depend on the arrangement of atoms and the configuration of the chiral center.Chemical Reactions Analysis
The chemical reactions involving “®-2-Cyclohexyl-propionic acid” would depend on its functional groups. As a carboxylic acid, it could participate in typical acid-base reactions and other reactions characteristic to carboxylic acids.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-2-Cyclohexyl-propionic acid” would depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Microbial Propionic Acid Production
Propionic acid is produced through microbial fermentation and has applications in the food, cosmetic, plastics, and pharmaceutical industries. The metabolic pathways for propionate production include fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. Innovations in genome shuffling, metabolic engineering, and high-throughput omics have opened new opportunities for biological propionate production, aiming to reduce downstream purification costs and improve yield, productivity, and titre (Gonzalez-Garcia et al., 2017).
Catalytic Oxidation and Chemical Synthesis
Transition-metal complexes, including those involving cyclohexyl groups, play a significant role in the catalytic oxidation of various substrates to produce important industrial chemicals. For example, the catalytic conversion of cyclohexane to adipic acid, a precursor for nylon production, and the synthesis of terephthalic acid from p-xylene are critical industrial processes. Innovations in catalysis, such as the development of new catalysts for C–C bond cleavage by dioxygen and epoxidations by H2O2, demonstrate the versatility and importance of propionic acid and related compounds in chemical synthesis (Brégeault, 2003).
Microbial Production and Stress Response
Propionic acid production via microbial routes, particularly using propionibacteria, is a focus of current research due to its applications in organic synthesis, food, and pharmaceutical industries. Challenges such as end-product inhibition and by-product formation are being addressed through reverse and systematic metabolic engineering to improve the acid tolerance of propionibacteria and reduce unwanted by-products, aiming to make microbial production of propionic acid more commercially viable (Liu et al., 2012).
Propionate in Anaerobic Digestion
In anaerobic digestion, propionate degradation is a critical step in the conversion of organic matter into biogas. The study of propionate degradation pathways and the optimization of conditions for efficient propionate removal from waste streams can enhance the performance of biogas production systems. This includes understanding the role of macro- and micro-nutrients in stimulating the microbial consortia responsible for propionate degradation (Ma et al., 2009).
Mecanismo De Acción
Target of Action
®-2-Cyclohexylpropanoic acid, also known as ®-2-Cyclohexyl-propionic acid, is a derivative of propionic acid . It is closely related to the class of drugs known as profens . Profens are nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that have been found to target histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The ®-enantiomer of this compound has been found to inhibit HDACs at physiologically relevant concentrations . This inhibition leads to hyperacetylation of HDAC substrates . Hyperacetylation of histones relaxes the DNA structure, promoting gene transcription .
Biochemical Pathways
The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can affect various biochemical pathways. HDACs are involved in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis . By inhibiting HDACs, this compound can potentially influence these processes.
Pharmacokinetics
Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours . Some profens undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process may also apply to ®-2-Cyclohexylpropanoic acid, but further studies are needed to confirm this.
Result of Action
The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression due to the hyperacetylation of histones . This can potentially influence various cellular processes, including cell growth, differentiation, and apoptosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUSLNMNQAPOH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Cyclohexylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






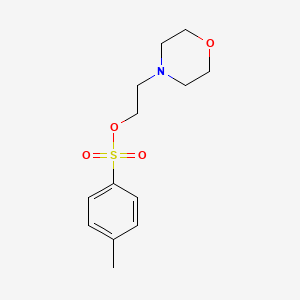
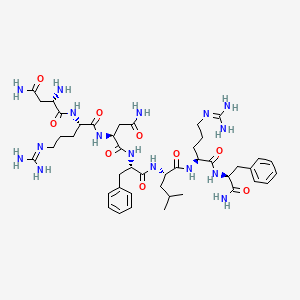
![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)
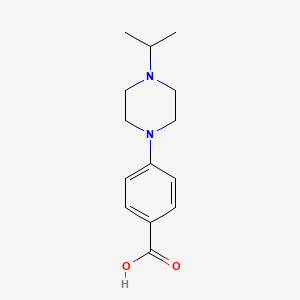
![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)
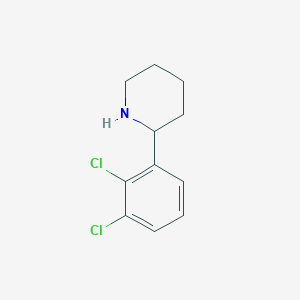
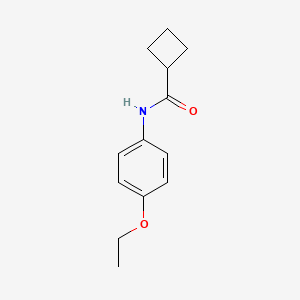
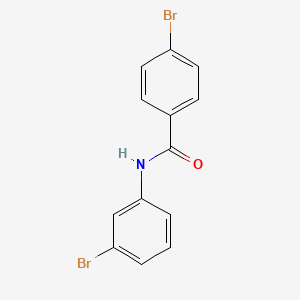
![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)
